molecular formula C13H13F3N2O2 B14116821 Tert-butyl cyano[5-(trifluoromethyl)pyridin-3-YL]acetate

Tert-butyl cyano[5-(trifluoromethyl)pyridin-3-YL]acetate

Cat. No.: B14116821
M. Wt: 286.25 g/mol
InChI Key: ASXOLQVDNCEIKI-UHFFFAOYSA-N
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Description

Tert-butyl cyano[5-(trifluoromethyl)pyridin-3-YL]acetate is a chemical compound with the molecular formula C13H13F3N2O2 and a molecular weight of 286.25 g/mol . This compound is characterized by the presence of a cyano group, a trifluoromethyl group, and a pyridine ring, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl cyano[5-(trifluoromethyl)pyridin-3-YL]acetate typically involves the reaction of tert-butyl cyanoacetate with 5-(trifluoromethyl)pyridine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl cyano[5-(trifluoromethyl)pyridin-3-YL]acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF or THF

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols .

Scientific Research Applications

Tert-butyl cyano[5-(trifluoromethyl)pyridin-3-YL]acetate has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of tert-butyl cyano[5-(trifluoromethyl)pyridin-3-YL]acetate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby modulating biochemical pathways. The cyano and trifluoromethyl groups play a crucial role in its binding affinity and specificity towards the target molecules .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl cyano[5-(trifluoromethyl)pyridin-2-YL]acetate
  • Tert-butyl cyano[4-(trifluoromethyl)pyridin-3-YL]acetate
  • Tert-butyl cyano[6-(trifluoromethyl)pyridin-3-YL]acetate

Uniqueness

Tert-butyl cyano[5-(trifluoromethyl)pyridin-3-YL]acetate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable compound in drug discovery and development .

Properties

Molecular Formula

C13H13F3N2O2

Molecular Weight

286.25 g/mol

IUPAC Name

tert-butyl 2-cyano-2-[5-(trifluoromethyl)pyridin-3-yl]acetate

InChI

InChI=1S/C13H13F3N2O2/c1-12(2,3)20-11(19)10(5-17)8-4-9(7-18-6-8)13(14,15)16/h4,6-7,10H,1-3H3

InChI Key

ASXOLQVDNCEIKI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C(C#N)C1=CC(=CN=C1)C(F)(F)F

Origin of Product

United States

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